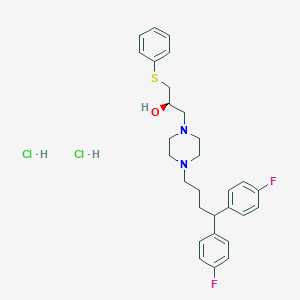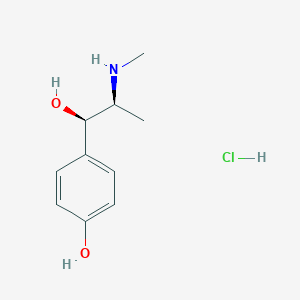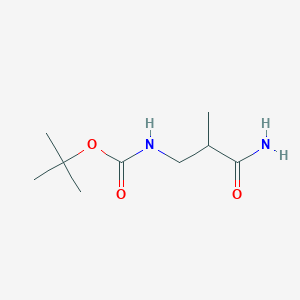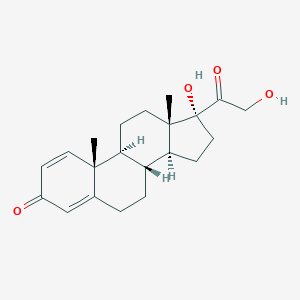
17,21-Dihydroxypregna-1,4-diene-3,20-dione
Overview
Description
17,21-Dihydroxypregna-1,4-diene-3,20-dione is a corticosteroid compound that has been the subject of various synthetic studies due to its relevance in the pharmaceutical industry, particularly as an intermediate in the synthesis of anti-inflammatory drugs like prednisolone and hydrocortisone . The compound is characterized by its pregnadiene skeleton with hydroxyl groups at the 17 and 21 positions.
Synthesis Analysis
The synthesis of 17,21-dihydroxypregna-1,4-diene-3,20-dione derivatives has been approached through various methods. One efficient synthesis starts from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol, involving ethynylation, epimerization, and conversion steps to yield a high overall yield of about 54% for the diacetate derivative . Another synthesis route involves the introduction of halogen atoms and the manipulation of fluorine positions to prevent rearrangement and to enhance anti-inflammatory properties . Additionally, the synthesis of related compounds with different substituents has been reported, which includes steps like hydroxymethylation, acylation, and rearrangement .
Molecular Structure Analysis
The molecular structure of 17,21-dihydroxypregna-1,4-diene-3,20-dione has been determined through crystallographic studies. The compound crystallizes in the orthorhombic space group P212121, and the crystal structure has been refined to a discrepancy factor R of 0.048, indicating a high level of precision in the structural determination .
Chemical Reactions Analysis
The chemical behavior of pregna-1,4-diene-3,20-diones under photoreaction conditions has been studied, revealing noncommunicating paths depending on the irradiation wavelength. These reactions include the 'lumiketone' rearrangement and Norrish-I fragmentation, which are influenced by the presence of hydroxy or alkoxy groups at C(17) . The synthesis and reduction of various 17-acylates of 11β,17α-dihydroxy-21-methylpregna-1,4-diene-3,20,21-trione have also been explored, showing the potential for microbiological reduction with yeast or Streptomyces species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 17,21-dihydroxypregna-1,4-diene-3,20-dione and its derivatives are closely related to their molecular structure. The introduction of different substituents, such as acetoxy, methyl, and halogen groups, can significantly alter the compound's reactivity, solubility, and biological activity . The anti-inflammatory activity of these compounds has been a particular focus, with studies showing that certain fluorinated derivatives exhibit high topical anti-inflammatory activity without systemic effects .
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Processes : A study by Nitta, Fujimori, Toshio, Shinya, & Ueno (1985) describes an efficient synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol. This synthesis is notable for its relatively high yield and potential as an intermediate for prednisolone production.
- Molecular Structure Analysis : The work by Dastidar, Joseph, Madyastha, & Row (1993) and Scharfenberg-Pfeiffer, Megges, Höhne, & Stopsack (1990) focuses on the crystal and molecular structure of derivatives of 17α,21-dihydroxypregna-1,4-diene-3,20-dione, providing insight into their conformation and bonding characteristics.
Biological Applications and Properties
- Bioactive Compounds Discovery : Bai et al. (2007) isolated compounds from Nerium oleander, including 20S,21-dihydroxypregna-4,6-diene-3,12-dione, demonstrating anti-inflammatory activity and cytotoxic activity against certain human cell lines. This research indicates potential medical applications of these compounds (Bai, Wang, Zhao, Toki, Hasegawa, Ogura, Kataoka, Hirose, Sakai, Bai, & Ando, 2007).
- Microbial Transformations : Studies on the microbial conversion of similar steroids by organisms like Nocardioides simplex and Aspergillus niger have been conducted to understand the metabolic pathways and produce derivatives with potential pharmacological properties (Fokina, Sukhodolskaya, Baskunov, Turchin, Grinenko, & Donova, 2003); (Atta-ur-rahman, Choudhary, Shaheen, Ashraf, & Jahan, 1998).
Pharmacological Research
- Anti-Inflammatory Properties : Toscano et al. (1977) explored the anti-inflammatory properties of derivatives of 2-bromo-6beta-fluoropregna-1,4-diene-3,20-dione, indicating the potential of 17,21-dihydroxypregna-1,4-diene-3,20-dione in developing topical anti-inflammatory drugs (Toscano, Barlotti, Fioriello, Grisanti, Bossoni, Biraschi, & Riva, 1977).
Other Notable Research
- Radiochemical Syntheses : Research by Wren, Siddall, and Edwards (1967) on the radiochemical synthesis of tritiated cortical hormones, including derivatives of pregna-1,4-diene-3,20-diones, showcases the application of this compound in nuclear medicine and radiopharmaceuticals (Wren, Siddall, & Edwards, 1967).
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11,15-17,22,25H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYTJBBDODANA-OBQKJFGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616888 | |
| Record name | 17,21-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17,21-Dihydroxypregna-1,4-diene-3,20-dione | |
CAS RN |
1807-14-3 | |
| Record name | delta'-Dehydrocortexolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,21-Dihydroxypregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.'-DEHYDROCORTEXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89KRT8XVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
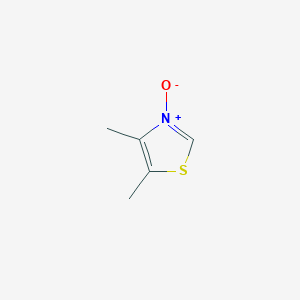
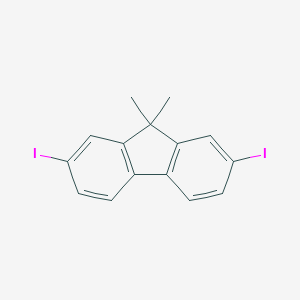
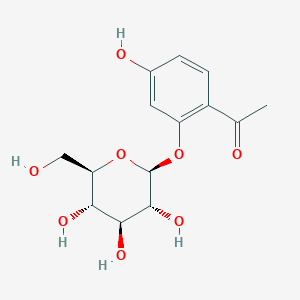
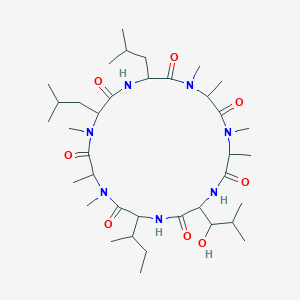
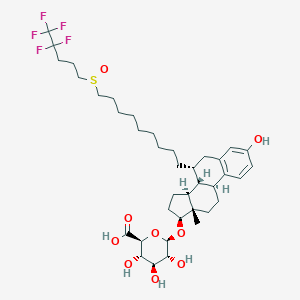
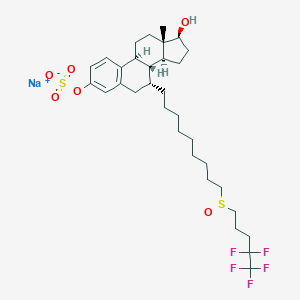

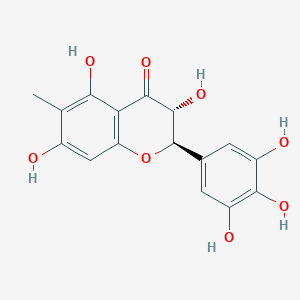
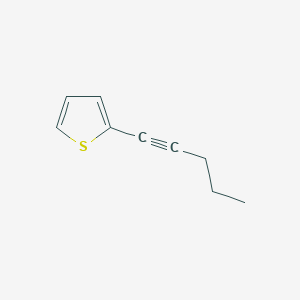
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
